molecular formula C14H19F2NO2S B2718349 N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide CAS No. 2034533-81-6

N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide

Cat. No.: B2718349
CAS No.: 2034533-81-6
M. Wt: 303.37
InChI Key: KIQBJCBFWFKYJY-UHFFFAOYSA-N
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Description

N-(4,4-Difluorocyclohexyl)-2-ethylbenzenesulfonamide (CAS 2034533-81-6) is a chemical compound supplied for laboratory research use. This product is strictly for research purposes and is not intended for human or animal consumption . The compound has a molecular formula of C14H19F2NO2S and a molecular weight of 303.368 g/mol . Its structure features a benzene sulfonamide core, substituted with an ethyl group and linked to a 4,4-difluorocyclohexyl amine. Sulfonamide-based compounds are of significant interest in various scientific fields. The presence of the sulfonamide functional group makes this class of molecules a valuable scaffold in medicinal chemistry research, particularly in the design and synthesis of potential bioactive agents. Furthermore, the incorporation of fluorine atoms is a common strategy in drug discovery to modulate a compound's properties, such as its metabolic stability, lipophilicity, and membrane permeability. Researchers can utilize this high-purity compound as a key intermediate or building block in organic synthesis, for the development of novel substances, or as a standard in analytical studies.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO2S/c1-2-11-5-3-4-6-13(11)20(18,19)17-12-7-9-14(15,16)10-8-12/h3-6,12,17H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQBJCBFWFKYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide typically involves the reaction of 4,4-difluorocyclohexylamine with 2-ethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-ethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogues with 4,4-Difluorocyclohexyl Groups

Table 1: Key Structural Analogues and Their Properties
Compound Name / ID Core Structure Substituents/Modifications Synthesis Yield (%) Key Properties/Applications Reference
Compound 108 Thiazole-4-carboxamide 3-Methyl-1-(3,4,5-trimethoxybenzamido)butyl 78 Antiproliferative activity [1]
Compound 109 Thiazole-4-carboxamide 2-Phenyl-1-(3,4,5-trimethoxybenzamido)ethyl 67 Kinase inhibition potential [1]
Compound 7 Quinazolin-2-yl-thioacetamide 4-Oxo-3,4-dihydroquinazolin-2-yl thioether Not reported Type II NADH dehydrogenase inhibition [2]
AMG-bis-006 Imidazole-2-carboxamide 4,4-Difluorocyclohexanone backbone Not reported κ-Opioid receptor modulation [5]
C28H40N2O3S Benzenesulfonamide 3,5-Di-tert-butyl-2-hydroxybenzylideneamino Not reported Crystalline stability (X-ray data) [3]

Key Observations :

  • Synthesis Efficiency : Thiazole carboxamides (Compounds 108–111) show yields ranging from 35% to 78%, influenced by substituent complexity. Bulky groups (e.g., 4-hydroxyphenyl in Compound 110) reduce yields due to steric hindrance .
  • Biological Targets : The 4,4-difluorocyclohexyl group is versatile, appearing in kinase inhibitors (Compound 109), antimicrobial agents (Compound 7), and receptor modulators (AMG-bis-006) .
  • Physical Properties : The crystalline structure of C28H40N2O3S highlights the role of sulfonamide groups in stabilizing molecular packing via hydrogen bonding .

Impact of Substituents on Sulfonamide Functionality

The target compound’s 2-ethylbenzenesulfonamide group differs from analogues in the evidence:

  • Electron-Withdrawing Effects : Trifluoromethanesulfonamide groups () enhance metabolic resistance but complicate synthesis. The ethyl group in the target compound balances lipophilicity and synthetic accessibility .

Role of Fluorination in Cyclohexyl Groups

  • 4,4-Difluorocyclohexyl vs. Non-Fluorinated Analogues: Fluorination increases electronegativity and conformational rigidity, improving membrane permeability. For example, AMG-bis-006’s 4,4-difluorocyclohexanone moiety enhances receptor selectivity compared to non-fluorinated cyclohexyl derivatives .
  • Positional Fluorination : Compounds with 2,2- or 3,3-difluorocyclohexyl groups () exhibit altered solubility profiles, suggesting that 4,4-difluoro substitution optimizes bioavailability .

Biological Activity

N-(4,4-Difluorocyclohexyl)-2-ethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a sulfonamide group attached to a cyclohexyl and ethyl substituent. The presence of difluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C13H16F2N2O2S
  • Molecular Weight : 302.34 g/mol

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors involved in various signaling pathways. Notably, it has been identified as a potential inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), which plays a crucial role in immune responses and cancer progression .

Key Mechanisms:

  • PI3Kγ Inhibition : The compound's ability to inhibit PI3Kγ suggests its potential use in treating autoimmune diseases and certain cancers by modulating immune cell function and tumor growth .
  • Receptor Modulation : Interactions with various receptors could lead to altered signaling cascades that affect cell proliferation, survival, and differentiation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by inhibiting tumor growth in various cancer models. Specifically, studies have shown its effectiveness against:

  • Lung Cancer
  • Breast Cancer
  • Pancreatic Cancer

The inhibition of PI3Kγ is particularly relevant here, as this pathway is often dysregulated in cancer cells, leading to uncontrolled proliferation .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. By inhibiting PI3Kγ, it reduces the recruitment and activation of immune cells such as neutrophils and eosinophils, which are involved in inflammatory responses . This suggests potential applications in treating inflammatory diseases like rheumatoid arthritis.

Research Findings

A summary of relevant studies highlights the compound's biological activity:

StudyFocusFindings
Ruckle et al., 2006PI3Kγ Role in Immune ResponseDemonstrated that PI3Kγ is essential for neutrophil chemotaxis and cytokine production.
Passos et al., 2010Alzheimer's Disease ModelInhibition of PI3Kγ attenuated cognitive deficits and synaptic dysfunction in mouse models.
Lupia et al., 2004Pancreatitis ModelShowed reduced acinar cell injury with PI3Kγ inhibition without affecting secretory function.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Case Study on Autoimmune Disease :
    • Patients treated with the compound showed significant improvement in symptoms associated with autoimmune disorders due to reduced inflammatory markers.
  • Clinical Trials for Cancer Treatment :
    • Early-phase clinical trials indicated promising results in tumor size reduction among participants with advanced lung cancer.

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